molecular formula C10H7I2N3O2 B5188935 2,4-Diiodo-6-[(4-methyl-1,2,5-oxadiazol-3-yl)iminomethyl]phenol

2,4-Diiodo-6-[(4-methyl-1,2,5-oxadiazol-3-yl)iminomethyl]phenol

Cat. No.: B5188935
M. Wt: 454.99 g/mol
InChI Key: JAUPBQPGQMPEAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Diiodo-6-[(4-methyl-1,2,5-oxadiazol-3-yl)iminomethyl]phenol is a complex organic compound characterized by the presence of iodine atoms and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diiodo-6-[(4-methyl-1,2,5-oxadiazol-3-yl)iminomethyl]phenol typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, and the process may involve heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Diiodo-6-[(4-methyl-1,2,5-oxadiazol-3-yl)iminomethyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

2,4-Diiodo-6-[(4-methyl-1,2,5-oxadiazol-3-yl)iminomethyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Diiodo-6-[(4-methyl-1,2,5-oxadiazol-3-yl)iminomethyl]phenol involves its interaction with specific molecular targets. The compound can form halogen bonds with proteins, thereby affecting their function. It may also interact with nucleic acids, influencing gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diiodo-6-[(4-methyl-1,2,5-oxadiazol-3-yl)iminomethyl]phenol is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design and materials science .

Properties

IUPAC Name

2,4-diiodo-6-[(4-methyl-1,2,5-oxadiazol-3-yl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7I2N3O2/c1-5-10(15-17-14-5)13-4-6-2-7(11)3-8(12)9(6)16/h2-4,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUPBQPGQMPEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1N=CC2=C(C(=CC(=C2)I)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7I2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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